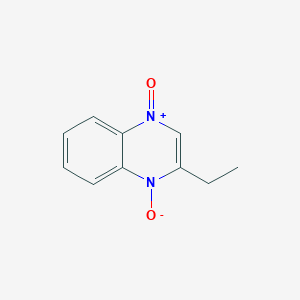
2-Ethylquinoxaline 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylquinoxaline 1,4-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antibacterial Properties
Quinoxaline 1,4-dioxides, including 2-ethylquinoxaline 1,4-dioxide, have been extensively studied for their antibacterial activity. These compounds function as prodrugs that can be activated by reductive processes in bacterial cells. This mechanism has led to their development as broad-spectrum antibacterial agents. For instance, derivatives of quinoxaline 1,4-dioxides have shown efficacy against various strains of bacteria, including Mycobacterium tuberculosis .
Case Study: Antitubercular Activity
A study demonstrated that certain derivatives of quinoxaline 1,4-dioxides exhibited high antitubercular activity with minimal cytotoxicity to non-tumor cells. Specifically, compounds synthesized from 2-formylquinoxaline 1,4-dioxide showed a minimum inhibitory concentration (MIC) of 1.6μg/mL against M. tuberculosis H37Rv .
Antitumor Activity
The antitumor potential of quinoxaline 1,4-dioxides has also garnered attention. These compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and interference with DNA replication.
Case Study: Clinical Trials
The compound TPZ (3-amino-BTO 1,4-dioxide), a derivative of quinoxaline 1,4-dioxide, has undergone phase II clinical trials as an antitumor agent. Its mechanism involves selective toxicity towards hypoxic tumor cells .
Antiparasitic Applications
Quinoxaline 1,4-dioxides are being explored for their antiparasitic properties against diseases such as malaria and leishmaniasis. The structural diversity within this class allows for targeted modifications that enhance activity against specific parasites.
Case Study: Antimalarial Activity
Research has indicated that certain derivatives of quinoxaline 1,4-dioxides possess significant antimalarial activity. For example, compounds derived from the condensation of carbaldehydes with amines have demonstrated promising results in inhibiting Plasmodium falciparum growth .
Agricultural Applications
In addition to their medicinal uses, quinoxaline 1,4-dioxides find applications in agriculture as herbicides and insecticides. Their ability to disrupt biological processes in pests makes them valuable in pest control strategies.
Data Table: Biological Activity Overview
Veterinary Medicine
Quinoxaline 1,4-dioxides have also been utilized in veterinary medicine as growth promoters and therapeutic agents to prevent infectious diseases in livestock. Their broad-spectrum antibacterial properties make them suitable for use as feed additives.
Case Study: Veterinary Applications
Historically, quinoxaline derivatives have been used as feed additives since the 1970s to enhance animal growth and prevent infections without significantly contributing to antibiotic resistance .
属性
CAS 编号 |
16007-75-3 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
3-ethyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-7-11(13)9-5-3-4-6-10(9)12(8)14/h3-7H,2H2,1H3 |
InChI 键 |
WOSBROCEKUGOHI-UHFFFAOYSA-N |
SMILES |
CCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |
规范 SMILES |
CCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |
同义词 |
2-Ethylquinoxaline 1,4-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















